![molecular formula C18H19N3O3 B258938 1-Isonicotinoyl-4-(3-methoxybenzoyl)piperazine](/img/structure/B258938.png)
1-Isonicotinoyl-4-(3-methoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isonicotinoyl-4-(3-methoxybenzoyl)piperazine is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has shown promising results in various studies, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 1-Isonicotinoyl-4-(3-methoxybenzoyl)piperazine involves its interaction with neurotransmitter receptors in the brain. This compound has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. These interactions modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that 1-Isonicotinoyl-4-(3-methoxybenzoyl)piperazine can have various biochemical and physiological effects. This compound has been shown to increase the release of dopamine and serotonin in the brain, leading to increased neuronal activity. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Isonicotinoyl-4-(3-methoxybenzoyl)piperazine for lab experiments is its ability to modulate neurotransmitter systems in the brain. This compound has been extensively studied in various in vitro and in vivo models, making it a valuable tool for investigating the neurochemical basis of various neurological disorders. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Isonicotinoyl-4-(3-methoxybenzoyl)piperazine. One potential direction is the investigation of this compound's effects on other neurotransmitter systems in the brain, such as the glutamate and GABA systems. Additionally, this compound may have potential therapeutic applications in the treatment of various neurological disorders, such as depression, schizophrenia, and Parkinson's disease. Further research is needed to fully understand the potential of this compound in these areas.
In conclusion, 1-Isonicotinoyl-4-(3-methoxybenzoyl)piperazine is a compound that has shown promising results in various scientific research studies. This compound has been extensively studied for its potential therapeutic applications in the field of neuroscience, particularly for its effects on neurotransmitter systems in the brain. Further research is needed to fully understand the potential of this compound in the treatment of various neurological disorders.
Synthesemethoden
The synthesis of 1-Isonicotinoyl-4-(3-methoxybenzoyl)piperazine involves the reaction between isonicotinoyl chloride and 3-methoxybenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction yields the desired compound, which can be further purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
1-Isonicotinoyl-4-(3-methoxybenzoyl)piperazine has been extensively studied in scientific research for its potential therapeutic applications. In particular, this compound has shown promising results in the field of neuroscience, where it has been investigated for its effects on neurotransmitter systems in the brain. Studies have shown that this compound can modulate the activity of dopamine and serotonin receptors, which are involved in various neurological disorders such as depression, schizophrenia, and Parkinson's disease.
Eigenschaften
Produktname |
1-Isonicotinoyl-4-(3-methoxybenzoyl)piperazine |
---|---|
Molekularformel |
C18H19N3O3 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
[4-(3-methoxybenzoyl)piperazin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C18H19N3O3/c1-24-16-4-2-3-15(13-16)18(23)21-11-9-20(10-12-21)17(22)14-5-7-19-8-6-14/h2-8,13H,9-12H2,1H3 |
InChI-Schlüssel |
MYPXXWAXKIKCLM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.